N-(4-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-(4-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a methoxybenzyl group with a cyclohepta[c]pyridazin-2-yl moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps:
Formation of the Cyclohepta[c]pyridazin-2-yl Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the cyclohepta[c]pyridazin-2-yl ring.
Introduction of the 3-Oxo Group:
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is typically introduced via a nucleophilic substitution reaction, where the benzyl halide reacts with the cyclohepta[c]pyridazin-2-yl intermediate.
Acetylation: The final step involves acetylation to form the acetamide group, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating diseases or conditions that involve those targets.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methoxybenzyl group may facilitate binding to hydrophobic pockets, while the cyclohepta[c]pyridazin-2-yl moiety could interact with specific amino acid residues, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide: Unique due to its specific combination of functional groups.
N-(4-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(4-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)butyramide: Similar structure but with a butyramide group.
Uniqueness
The uniqueness of This compound lies in its specific combination of a methoxybenzyl group with a cyclohepta[c]pyridazin-2-yl core and an acetamide group. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H23N3O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C19H23N3O3/c1-25-16-9-7-14(8-10-16)12-20-18(23)13-22-19(24)11-15-5-3-2-4-6-17(15)21-22/h7-11H,2-6,12-13H2,1H3,(H,20,23) |
InChI Key |
WCXOCTXREFWLDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
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